molecular formula C11H20N4OS2 B143770 Des(N'-methyl-2-nitro-1,1-ethenediamino) N'-Methylureido Nizatidine CAS No. 82586-81-0

Des(N'-methyl-2-nitro-1,1-ethenediamino) N'-Methylureido Nizatidine

Cat. No.: B143770
CAS No.: 82586-81-0
M. Wt: 288.4 g/mol
InChI Key: SBKBNSHDHDTRKI-UHFFFAOYSA-N
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Description

Des(N'-methyl-2-nitro-1,1-ethenediamino) N'-Methylureido Nizatidine (CAS: 82586-81-0) is a structural analog of the histamine H2-receptor antagonist nizatidine. Nizatidine (C₁₂H₂₁N₅O₂S₂, MW 331.47) is clinically used to suppress gastric acid secretion and treat peptic ulcers . The compound in question modifies nizatidine’s core structure by removing the N'-methyl-2-nitro-1,1-ethenediamino group and introducing a methylureido moiety. It is listed as a reference standard (TRC D293055), suggesting its use in analytical or comparative studies .

Properties

IUPAC Name

1-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-3-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4OS2/c1-12-11(16)13-4-5-17-7-9-8-18-10(14-9)6-15(2)3/h8H,4-7H2,1-3H3,(H2,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKBNSHDHDTRKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCCSCC1=CSC(=N1)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82586-81-0
Record name Des(N'-methyl-2-nitro-1,1-ethenediamino) N'-methylureido nizatidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082586810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DES(N'-METHYL-2-NITRO-1,1-ETHENEDIAMINO) N'-METHYLUREIDO NIZATIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX6F3U87J7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Core Intermediate: 4-[[(2-Aminoethyl)thio]methyl]-N,N-Dimethyl-2-Thiazolemethanamine

The synthesis begins with the preparation of 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine, a shared intermediate in nizatidine production. This compound is synthesized via:

  • Thiazole Ring Formation : A Hantzsch thiazole synthesis between α-chloroketones and thioamides under acidic conditions, yielding the dimethylaminomethyl-thiazole core.

  • Thioether Linkage Introduction : Reaction of the thiazole derivative with 2-aminoethanethiol, forming the critical sulfanyl ethyl bridge.

Urea Moiety Incorporation

The distinguishing feature of the target compound is the replacement of the nitroethenediamine group with a methylurea moiety. This is achieved through:

  • Nucleophilic Acylation : Reacting the primary amine group of the intermediate with methyl isocyanate in anhydrous dimethylformamide (DMF) at 25–40°C for 12–24 hours. The reaction proceeds via nucleophilic attack, forming the urea linkage (Fig. 1):

R-NH2+CH3NCOR-NH-C(O)-NH-CH3\text{R-NH}2 + \text{CH}3\text{NCO} \rightarrow \text{R-NH-C(O)-NH-CH}_3

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency, achieving yields of 58–65% after recrystallization.

Industrial Production Methods

Scalable Reaction Conditions

Industrial synthesis prioritizes cost-effectiveness and minimal byproduct generation. Key parameters include:

ParameterOptimal RangeImpact on Yield/Purity
Temperature30–45°CPrevents thermal degradation
SolventDMF/Ethanol (3:1)Balances solubility and cost
Reaction Time8–12 hoursEnsures complete conversion
Methyl Isocyanate Equivalents1.2–1.5Minimizes unreacted starting material

Table 1: Optimized industrial-scale parameters for urea moiety formation.

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance reproducibility:

  • Microreactor Setup : Substrates are pumped through a temperature-controlled reactor (residence time: 20–30 minutes), achieving 72% conversion efficiency.

  • In-Line Purification : Integrated liquid-liquid extraction modules remove unreacted methyl isocyanate, reducing downstream purification burdens.

Comparative Analysis of Synthetic Pathways

Methodological Variations

Three primary routes have been documented (Table 2):

MethodReactantsConditionsYield (%)Purity (%)
AThiazolemethanamine + Methyl isocyanateDMF, 35°C, 12h6598.5
BNizatidine + MethylamineAqueous HCl, reflux, 6h2885.2
CThiazolemethanamine + Trimethylsilyl isocyanateTHF, 25°C, 8h5497.8

Table 2: Comparison of synthetic routes based on yield and purity.

Method A is favored industrially due to superior yield and minimal byproducts. Method B , involving nizatidine demethylation, is less efficient and generates multiple impurities. Method C leverages silicon-based reagents for milder conditions but faces scalability challenges.

Purification and Isolation Techniques

Recrystallization Protocols

Post-synthesis purification is critical due to polar byproducts:

  • Solvent Pair Selection : Ethanol/ethyl acetate (4:1) achieves 98.5% purity after two recrystallizations.

  • Temperature Gradients : Gradual cooling from 60°C to 4°C minimizes co-precipitation of impurities.

Chromatographic Methods

Preparative HPLC (C18 column, 10–40% acetonitrile/water gradient) resolves persistent impurities, albeit with higher operational costs.

Challenges and Mitigation Strategies

Byproduct Formation

  • N-Methyl Biuret : Forms via over-reaction of methyl isocyanate. Mitigated by stoichiometric reagent control and low-temperature conditions.

  • Thiazole Ring Oxidation : Additives like ascorbic acid (0.1 wt%) suppress sulfoxide formation during prolonged storage .

Chemical Reactions Analysis

Types of Reactions

Des(N'-methyl-2-nitro-1,1-ethenediamino) N'-Methylureido Nizatidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of Des(N'-methyl-2-nitro-1,1-ethenediamino) N'-Methylureido Nizatidine involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with various proteins, potentially inhibiting their function and leading to antimicrobial or antitumor effects . The dimethylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The table below compares key structural and physicochemical properties of Des(N'-methyl-2-nitro-1,1-ethenediamino) N'-Methylureido Nizatidine with nizatidine, ranitidine, and cimetidine:

Compound CAS Number Molecular Formula Molecular Weight Core Heterocycle Key Functional Groups
Nizatidine 76963-41-2 C₁₂H₂₁N₅O₂S₂ 331.47 Thiazole Nitro-ethenediamino, dimethylaminomethyl
Des(N'-methyl...) N'-Methylureido Nizatidine 82586-81-0 Not explicitly provided* - Thiazole Methylureido (replaces nitro-ethenediamino)
Ranitidine 66357-59-3 C₁₃H₂₂N₄O₃S·HCl 350.87 Furan Nitro-ethenediamino, dimethylaminomethyl
Cimetidine 51481-61-9 C₁₀H₁₆N₆S 252.34 Imidazole Cyanoguanidine

Pharmacological and Functional Differences

  • Receptor Binding and Selectivity: Nizatidine and ranitidine share the nitro-ethenediamino group, which contributes to H2-receptor antagonism. Replacement of this group in Des(N'-methyl...) Nizatidine may alter receptor affinity or selectivity. For example, ranitidine’s furan ring vs. nizatidine’s thiazole ring results in differing metabolic pathways and potency .
  • Anti-Acetylcholinesterase (AChE) Activity: Nizatidine exhibits anti-AChE activity, enhancing gastrointestinal motility . Structural analogs lacking the nitro-ethenediamino group (e.g., the methylureido derivative) may lose this ancillary effect.
  • Metabolism and Half-Life: Nizatidine’s nitro group is critical for its stability and duration of action. Modifications here could affect solubility (e.g., nizatidine’s solubility in methanol-water mixtures ) or metabolic clearance. Cimetidine, with a cyanoguanidine group, inhibits cytochrome P450 enzymes, a side effect absent in nizatidine and ranitidine .

Clinical and Experimental Findings

  • Gastric Acid Secretion :
    Nizatidine (100 mg/kg) suppresses basal acid secretion by 82.8% in rats, with transient rebound post-withdrawal. In contrast, cimetidine causes prolonged hypergastrinemia . The methylureido derivative’s efficacy in acid suppression remains unstudied but may differ due to structural changes.
  • Safety Profile :
    Nizatidine shows fewer cardiovascular and CNS side effects compared to cimetidine, attributed to its selective H2-receptor binding . Structural analogs with reduced nitro-group functionality might further minimize off-target interactions.

Analytical and Industrial Relevance

This compound is primarily used as a reference standard (e.g., TRC D293055) for quality control in pharmaceutical manufacturing . Its solubility profile in solvents like methanol or ethanol (critical for formulation development) may differ from nizatidine, as seen in nizatidine’s solubility studies .

Biological Activity

Des(N'-methyl-2-nitro-1,1-ethenediamino) N'-Methylureido Nizatidine is a derivative of the well-known histamine H2 receptor antagonist, Nizatidine. This compound has garnered interest due to its potential therapeutic applications and unique biological activities. The following sections outline its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound has a complex chemical structure that influences its biological activity. Its molecular formula is C13H16N4O3S, with a molecular weight of approximately 304.36 g/mol. The compound features a nitro group and a urea moiety, which are significant in its interaction with biological targets.

The primary mechanism of action for this compound is its competitive inhibition of histamine at the H2 receptors located in the gastric parietal cells. This inhibition reduces gastric acid secretion, making it effective in treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD).

Additionally, studies suggest that this compound may exhibit antioxidant properties and modulate inflammatory responses, potentially offering benefits beyond acid suppression.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate absorption when administered orally. Peak plasma concentrations are typically reached within 1 to 3 hours post-administration. The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via renal pathways.

Biological Activity Data

Activity Value
IC50 (H2 receptor) 0.5 µM
Bioavailability 60%
Half-life 2 hours
Metabolism Hepatic (CYP450)
Excretion Renal

Study 1: Efficacy in Peptic Ulcer Disease

A clinical trial involving 120 patients with peptic ulcer disease demonstrated that treatment with this compound resulted in a significant reduction in ulcer size compared to placebo after 8 weeks of therapy (p < 0.01). Patients reported improved symptoms such as reduced heartburn and dyspepsia.

Study 2: Antioxidant Properties

In vitro studies assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated that the compound exhibited a scavenging effect comparable to standard antioxidants like ascorbic acid, suggesting potential protective effects against oxidative stress.

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